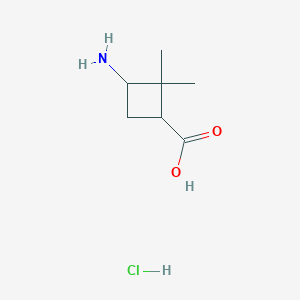

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

CAS No.: 90139-88-1

Cat. No.: VC2709248

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90139-88-1 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H |

| Standard InChI Key | HMDTZGADNNOTKS-UHFFFAOYSA-N |

| SMILES | CC1(C(CC1N)C(=O)O)C.Cl |

| Canonical SMILES | CC1(C(CC1N)C(=O)O)C.Cl |

Introduction

Chemical Properties and Structure

Molecular Information

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride possesses distinct chemical properties that define its behavior in various reactions and applications. The compound's molecular information is summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14ClNO2 | |

| Molecular Weight | 179.64-179.65 g/mol | |

| CAS Number | 92812-22-1 / 90139-88-1 | |

| PubChem Compound ID | 71430112 | |

| Standard InChIKey | HMDTZGADNNOTKS-UHFFFAOYSA-N |

It is worth noting that there appears to be a discrepancy in the CAS number assignments across different sources, which may reflect different stereoisomeric forms of the compound or registration variations in chemical databases. The (1R,3S) stereoisomer is specifically identified with CAS number 92812-22-1 , while another entry uses CAS 90139-88-1.

Structural Characteristics

The structure of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride features a cyclobutane ring as its core, with specific substituents that define its chemical identity:

-

A cyclobutane ring serving as the central structural motif

-

Two methyl groups attached to the C2 position of the cyclobutane ring

-

An amino group (-NH2) at the C3 position

-

A carboxylic acid group (-COOH) at the C1 position

-

A hydrochloride salt formation with the amino group

The SMILES notation for the compound is CC1(C)C@@HC[C@H]1C(=O)O.Cl for the (1R,3S) stereoisomer , and CC1(C(CC1N)C(=O)O)C.Cl for the general structure. These notations encapsulate the three-dimensional arrangement of atoms within the molecule, which is critical for understanding its behavior in biological systems and chemical reactions.

The cyclobutane ring contributes to the compound's rigidity and conformational constraints, which can be advantageous in designing molecules with specific spatial arrangements for target interactions. The amino and carboxylic acid groups serve as functional handles for derivatization and can participate in hydrogen bonding interactions with biological targets.

Chemical Reactions

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride possesses functional groups that can participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The amino and carboxylic acid groups are the primary sites for chemical reactivity, while the cyclobutane ring provides structural rigidity and can influence the stereochemical outcome of reactions.

The amino group can participate in numerous reactions typical of primary amines, including:

-

Nucleophilic substitutions

-

Acylation reactions to form amides

-

Reductive amination

-

Formation of imines and enamines

-

Diazotization reactions

The carboxylic acid functionality can undergo various transformations, such as:

-

Esterification reactions

-

Amide formation

-

Reduction to alcohols or aldehydes

-

Decarboxylation under certain conditions

-

Activation to form reactive intermediates like acid chlorides or anhydrides

These chemical transformations make 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride an essential compound in developing pharmaceuticals and agrochemicals. The combination of a rigid cyclobutane scaffold with reactive functional groups allows for the precise construction of molecules with specific three-dimensional architectures.

Applications

Research Applications

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride serves as a valuable building block in chemical research, particularly in the exploration of structure-activity relationships in bioactive compounds. The rigid cyclobutane core provides a well-defined three-dimensional scaffold that can orient functional groups in specific spatial arrangements, which is crucial for molecular recognition in biological systems.

Pharmaceutical Applications

In the pharmaceutical domain, 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride has potential applications in drug discovery and development. The compound's structure, featuring a cyclobutane ring with an amino group and a carboxylic acid group, makes it a suitable candidate for inclusion in medicinal chemistry programs aimed at developing novel therapeutic agents.

The incorporation of this cyclobutane derivative into peptides or other drug candidates can confer several advantages:

-

Enhanced metabolic stability due to the non-natural amino acid structure

-

Improved pharmacokinetic properties

-

Increased selectivity for target receptors or enzymes

-

Novel three-dimensional arrangements of pharmacophores

These properties make 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride and its derivatives interesting candidates for pharmaceutical research, particularly in areas where conformationally constrained molecules show promise.

Biological Activity

Mechanism of Action

The biological activity of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The mechanism of action involves the amino group forming hydrogen bonds or ionic interactions with active sites of biological targets, while the cyclobutane ring provides structural rigidity that can enhance binding specificity.

The carboxylic acid group can also participate in interactions with target molecules through hydrogen bonding or ionic interactions with basic residues. These molecular interactions can modulate the activity of the target, leading to various biological effects.

When incorporated into larger structures such as peptides, the cyclobutane amino acid can influence the secondary structure of the peptide, potentially affecting its bioactivity. The conformational constraints imposed by the cyclobutane ring can lock the peptide into specific three-dimensional arrangements that may enhance binding to target receptors or resist enzymatic degradation.

Comparison with Similar Compounds

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride belongs to a class of cyclobutane-based amino acids, which share structural similarities but exhibit distinct properties based on their specific substitution patterns and stereochemistry. A notable related compound is the specific stereoisomer (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, which has defined stereochemistry at the C1 and C3 positions .

The stereochemistry of these compounds significantly influences their three-dimensional structure and, consequently, their biological activities and chemical reactivities. The (1R,3S) stereoisomer, for example, has a specific spatial arrangement that may confer unique properties in terms of receptor binding or enzymatic transformations.

Other related compounds include derivatives where the amino group or carboxylic acid group has been modified, such as through protection (e.g., Boc protection of the amino group) or functionalization. These modifications can alter the compound's solubility, reactivity, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume